3,5-Difluoropyridine-4-boronic acid hydrate
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Overview
Description
3,5-Difluoropyridine-4-boronic acid hydrate is a chemical compound with the molecular formula C5H4BF2NO2·H2O. It is a boronic acid derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of two fluorine atoms on the pyridine ring, which can significantly influence its reactivity and properties.
Mechanism of Action
Target of Action
The primary target of 3,5-Difluoropyridine-4-boronic acid hydrate is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The SM cross-coupling reaction involves two main steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the boronic acid group is transferred from boron to palladium . The result is the formation of a new carbon–carbon bond .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of complex organic molecules .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the rate of release of the active boronic acid can affect the outcome of the reaction . A slow release rate allows the boronic acid to stay in low concentration, leading to a favorable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoropyridine-4-boronic acid hydrate typically involves the borylation of 3,5-difluoropyridine. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoropyridine-4-boronic acid hydrate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The fluorine atoms on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Substituted pyridines.
Scientific Research Applications
3,5-Difluoropyridine-4-boronic acid hydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,5-Difluoropyridine-4-boronic acid hydrate is unique due to the specific positioning of the fluorine atoms on the pyridine ring, which can significantly influence its reactivity and properties compared to other fluoropyridine boronic acids. This unique structure makes it particularly useful in certain synthetic applications where electronic effects play a crucial role .
Properties
IUPAC Name |
(3,5-difluoropyridin-4-yl)boronic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF2NO2.H2O/c7-3-1-9-2-4(8)5(3)6(10)11;/h1-2,10-11H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPSIAAOXPAATC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1F)F)(O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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